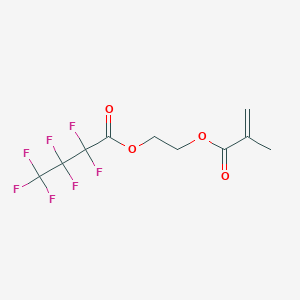
(His32,Leu34)-Neuropeptide Y (32-36)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(His32,Leu34)-Neuropeptide Y (32-36) is a peptide fragment derived from the larger neuropeptide Y, which is a 36-amino acid peptide neurotransmitter found in the brain and autonomic nervous system. This specific fragment, consisting of the amino acids histidine at position 32 and leucine at position 34, is known for its role in various physiological processes, including regulation of energy balance, memory, and learning.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (His32,Leu34)-Neuropeptide Y (32-36) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The amino acids are activated using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of (His32,Leu34)-Neuropeptide Y (32-36) follows similar principles but on a larger scale. Automated peptide synthesizers are used to enhance efficiency and reproducibility. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for stability.
Analyse Chemischer Reaktionen
Types of Reactions
(His32,Leu34)-Neuropeptide Y (32-36) can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized using reagents like hydrogen peroxide.
Reduction: Disulfide bonds, if present, can be reduced using dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Dithiothreitol, neutral pH.
Substitution: Site-directed mutagenesis using specific primers and polymerase chain reaction (PCR).
Major Products
Oxidation: Oxidized histidine derivatives.
Reduction: Reduced peptide with free thiol groups.
Substitution: Peptide variants with altered amino acid sequences.
Wissenschaftliche Forschungsanwendungen
(His32,Leu34)-Neuropeptide Y (32-36) has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic effects in conditions like obesity, anxiety, and depression.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Wirkmechanismus
The mechanism of action of (His32,Leu34)-Neuropeptide Y (32-36) involves binding to neuropeptide Y receptors, which are G-protein-coupled receptors. This binding triggers a cascade of intracellular events, including the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channel activity. These actions result in various physiological effects, such as appetite regulation and stress response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Neuropeptide Y: The full-length peptide from which (His32,Leu34)-Neuropeptide Y (32-36) is derived.
Peptide YY: A related peptide with similar functions but different receptor affinities.
Pancreatic Polypeptide: Another member of the pancreatic polypeptide family with distinct physiological roles.
Uniqueness
(His32,Leu34)-Neuropeptide Y (32-36) is unique due to its specific sequence and the presence of histidine and leucine at positions 32 and 34, respectively. This fragment retains some of the biological activity of the full-length neuropeptide Y but with distinct receptor binding properties and physiological effects.
Eigenschaften
IUPAC Name |
N-[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H54N14O6/c1-18(2)13-26(47-30(52)23(5-3-11-41-32(36)37)44-28(50)22(34)15-20-16-40-17-43-20)31(53)45-24(6-4-12-42-33(38)39)29(51)46-25(27(35)49)14-19-7-9-21(48)10-8-19/h7-10,16-18,22-26,48H,3-6,11-15,34H2,1-2H3,(H2,35,49)(H,40,43)(H,44,50)(H,45,53)(H,46,51)(H,47,52)(H4,36,37,41)(H4,38,39,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVILZDFWVWZRQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CN=CN2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H54N14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
742.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Methyl-3-(4-methylbenzyl)-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B12109146.png)

![(2R)-2-(Chloromethyl)-4-[(3,4-dichlorophenyl)methyl]morpholine hydrochloride](/img/structure/B12109149.png)

![2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N,N-dimethylpropanamide](/img/structure/B12109155.png)
![Ethyl 4-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B12109157.png)

![[(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]methanimidamide](/img/structure/B12109166.png)


